molecular formula C20H29N3O2 B14676048 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- CAS No. 35976-65-9

5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino-

Cat. No.: B14676048
CAS No.: 35976-65-9
M. Wt: 343.5 g/mol
InChI Key: DYIMWUCLECRKCE-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinolinedione core, which is a bicyclic structure containing two ketone groups, and a dibutylamino propyl side chain attached to the nitrogen atom at the 6th position of the quinolinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through the oxidation of quinoline derivatives. This step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Introduction of the Dibutylamino Propyl Side Chain: The dibutylamino propyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with a dibutylamino propyl halide (e.g., dibutylamino propyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- undergoes various chemical reactions, including:

    Oxidation: The quinolinedione core can undergo further oxidation to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the quinolinedione core to hydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Dibutylamino propyl halides, bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinolinedione derivatives with different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties, making them useful for different applications.

Scientific Research Applications

5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes involved in cell proliferation.

    Materials Science: The unique electronic properties of the quinolinedione core make this compound a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- involves its interaction with biological macromolecules such as DNA and proteins. The quinolinedione core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Streptonigrin: A natural quinolinedione antibiotic with anticancer properties.

    Lavendamycin: Another quinolinedione derivative with potential anticancer activity.

    Mitomycin C: A quinone-based compound used as an anticancer agent.

Uniqueness

5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is unique due to its specific structural features, including the dibutylamino propyl side chain. This side chain enhances the compound’s solubility and bioavailability, making it a more effective candidate for medicinal applications compared to other quinolinedione derivatives.

Properties

CAS No.

35976-65-9

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

IUPAC Name

6-[3-(dibutylamino)propylamino]quinoline-5,8-dione

InChI

InChI=1S/C20H29N3O2/c1-3-5-12-23(13-6-4-2)14-8-11-21-17-15-18(24)19-16(20(17)25)9-7-10-22-19/h7,9-10,15,21H,3-6,8,11-14H2,1-2H3

InChI Key

DYIMWUCLECRKCE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC1=CC(=O)C2=C(C1=O)C=CC=N2

Origin of Product

United States

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